Montixanthone

Description

Properties

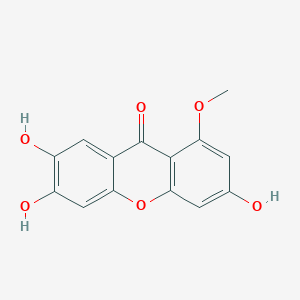

Molecular Formula |

C14H10O6 |

|---|---|

Molecular Weight |

274.22 g/mol |

IUPAC Name |

3,6,7-trihydroxy-1-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O6/c1-19-11-2-6(15)3-12-13(11)14(18)7-4-8(16)9(17)5-10(7)20-12/h2-5,15-17H,1H3 |

InChI Key |

NHQMTEDPFLHWEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Montixanthone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montixanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound. It includes a detailed summary of its chemical characteristics, an exploration of its biosynthetic origins, and a review of its pharmacological activities, including diuretic, saluretic, and hepatoprotective effects. This document also presents available quantitative data and discusses the current understanding of the signaling pathways involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically known as 1,3,5,6-tetrahydroxyxanthen-9-one . Its structure consists of a tricyclic xanthen-9-one core substituted with four hydroxyl groups at positions 1, 3, 5, and 6.

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3,5,6-tetrahydroxyxanthen-9-one | [1] |

| Molecular Formula | C₁₃H₈O₆ | [1] |

| Molecular Weight | 260.20 g/mol | [1] |

| CAS Number | 5084-31-1 | [1] |

Initial reports in some databases incorrectly listed the molecular formula as C₁₄H₁₀O₆. However, based on the confirmed IUPAC name and structural analysis, the correct molecular formula is C₁₃H₈O₆.

Experimental Protocols

Biosynthesis of this compound

This compound is a secondary metabolite found in various plant species. Its biosynthesis in plants is proposed to occur through the hydroxylation of 1,3,5-trihydroxyxanthone. This reaction is a key step in the diversification of xanthone structures in plants like Hypericum androsaemum and Centaurium erythraea.[2]

dot

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis of Hydroxyxanthones (General Protocol)

A potential synthetic route to this compound could involve the condensation of 2,4,5-trihydroxybenzoic acid with phloroglucinol. The following is a generalized protocol based on the synthesis of similar hydroxyxanthones:

-

Reaction Setup: A mixture of the salicylic acid derivative and the polyhydric phenol is prepared in a reaction vessel.

-

Condensation: A dehydrating/condensing agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is added to the mixture.

-

Heating: The reaction mixture is heated, typically at temperatures ranging from 70 to 100°C, for a period of several hours to drive the condensation and cyclization.

-

Workup: After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed, and then purified, usually by column chromatography or recrystallization, to yield the pure hydroxyxanthone.

Biological Activity and Quantitative Data

This compound has been reported to exhibit several biological activities, including diuretic, saluretic, and hepatoprotective effects.

Table 2: Summary of Biological Activities and Quantitative Data for this compound

| Biological Activity | Model System | Key Findings | Quantitative Data | Source |

| Diuresis and Saluresis | Normotensive and hypertensive rats | Induces increased urine output and excretion of sodium and potassium. | - | [3][4] |

| Hepatoprotective Activity | Tacrine-induced cytotoxicity in HepG2 cells | Shows moderate protection against liver cell damage. | EC₅₀ = 160.2 ± 0.6 µM |

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways underlying the biological activities of this compound are still under investigation. However, based on studies of similar xanthones and the observed physiological effects, some potential pathways can be proposed.

Diuretic and Saluretic Effects

The diuretic action of this compound involves increasing urine and salt excretion.[3][4] Diuretics typically act by inhibiting the reabsorption of sodium in the renal tubules, which in turn leads to increased water excretion.[5] The specific transporters or channels in the nephron that are targeted by this compound have not yet been identified.

dot

References

- 1. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CV Pharmacology | Diuretics [cvpharmacology.com]

Montixanthone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montixanthone is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic ring structure. Xanthones and their derivatives have garnered significant interest in the scientific community due to their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and the detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound has been identified and isolated from plant species belonging to the family Moraceae. The primary documented natural source of this compound is:

-

Cudrania fruticosa (Wight) Kurz : Also known by its synonyms Maclura fruticosa (Roxburgh) Corner and Cudrania tricuspidata , this plant is a rich reservoir of various xanthones, including this compound.[1] Different parts of the plant, particularly the roots and root bark, have been utilized for the isolation of these compounds.[2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₆ | [5] |

| Molecular Weight | 274.23 g/mol | [5] |

| CAS Number | 876305-36-1 | [1][5] |

Experimental Protocols for Isolation of this compound

The isolation of this compound from its natural source, Cudrania fruticosa, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a detailed experimental protocol synthesized from established methodologies for xanthone isolation from this plant.[2][3][4]

Plant Material and Extraction

-

Plant Material Preparation : The roots of Cudrania fruticosa are collected, washed, air-dried, and pulverized into a coarse powder.

-

Solvent Extraction :

-

The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for this purpose.

-

The extraction can be performed at room temperature by maceration or under reflux to enhance efficiency.

-

The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as:

-

n-hexane

-

Dichloromethane (or chloroform)

-

Ethyl acetate

-

n-butanol

-

-

Each fraction is concentrated under reduced pressure to yield the respective sub-extracts. Xanthones, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

A series of chromatographic techniques are employed for the purification of this compound from the enriched fractions.

-

Silica Gel Column Chromatography :

-

The active fraction (e.g., the ethyl acetate extract) is subjected to column chromatography on a silica gel stationary phase.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Polyamide Column Chromatography :

-

Fractions containing this compound from the silica gel column are further purified using polyamide column chromatography.[2]

-

A stepwise gradient of ethanol-water is often used as the mobile phase.

-

-

Sephadex LH-20 Column Chromatography :

-

To remove smaller molecules and pigments, size-exclusion chromatography on Sephadex LH-20 is employed.[2]

-

Methanol is a common eluent for this step.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) :

-

The final purification of this compound is achieved using semi-preparative HPLC.[2]

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield the pure compound.

-

Data Presentation

Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, and hydroxyl groups. The chemical shifts and coupling constants provide information on the substitution pattern of the xanthone core. |

| ¹³C-NMR | Resonances for carbonyl carbon (typically δ > 180 ppm), aromatic carbons, and carbons of the substituent groups. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features. |

| UV-Vis Spectroscopy | Shows characteristic absorption bands for the xanthone chromophore. |

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups such as hydroxyls (-OH), carbonyl (C=O), and aromatic rings (C=C). |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Cudrania fruticosa.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide has detailed the natural sources and a comprehensive isolation protocol for this compound. The methodologies described, from extraction to multi-step chromatographic purification, provide a solid foundation for researchers aiming to isolate this and other related xanthones for further investigation. The continued exploration of natural products like this compound holds significant promise for the discovery of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of two new xanthones from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

An In-depth Technical Guide on the Biosynthesis of Montixanthone and Other Xanthones in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for drug development. One such xanthone is Montixanthone, a natural product isolated from the roots of Cudrania fruticosa.[1][2] While the specific biosynthetic pathway of this compound has not yet been elucidated, this guide provides a comprehensive overview of the general and well-characterized biosynthesis of xanthones in plants. Understanding this pathway is crucial for the potential biotechnological production of this compound and other valuable xanthones.

The biosynthesis of the xanthone core originates from two primary metabolic pathways: the shikimate pathway, which provides the B-ring, and the acetate-malonate pathway, which contributes the A-ring. These pathways converge to form a key intermediate, a benzophenone derivative, which then undergoes intramolecular oxidative cyclization to yield the characteristic tricyclic xanthone structure. Subsequent modifications, such as hydroxylation, methylation, prenylation, and glycosylation, lead to the vast diversity of naturally occurring xanthones.

This technical guide will delve into the precursor molecules, the key enzymatic steps, and the regulation of the xanthone biosynthetic pathway. It will also provide quantitative data on metabolite concentrations and enzyme kinetics where available, as well as detailed experimental protocols for the characterization of key enzymes and the analysis of xanthones.

Precursor Molecules and the Benzophenone Scaffold Formation

The biosynthesis of the xanthone core begins with the convergence of precursors from the shikimate and acetate-malonate pathways.

From the Shikimate Pathway:

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants. In the context of xanthone biosynthesis, this pathway provides a C6-C1 unit, typically in the form of benzoyl-CoA or its hydroxylated derivatives. There are two main branches leading to the benzophenone intermediate:

-

L-Phenylalanine-dependent pathway: In many plant families, including the Hypericaceae, L-phenylalanine, an end product of the shikimate pathway, is the initial precursor. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert L-phenylalanine to p-coumaroyl-CoA. This is then chain-shortened to yield benzoyl-CoA.

-

L-Phenylalanine-independent pathway: In some plant families, such as the Gentianaceae, a more direct route from an intermediate of the shikimate pathway, likely 3-dehydroshikimate, leads to the formation of 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA.

From the Acetate-Malonate Pathway:

The A-ring of the xanthone scaffold is derived from the acetate-malonate pathway. Three molecules of malonyl-CoA, which are formed from acetyl-CoA by acetyl-CoA carboxylase, serve as the building blocks for this aromatic ring.

Formation of the Benzophenone Intermediate:

The key step in the formation of the benzophenone scaffold is the condensation of one molecule of a benzoyl-CoA derivative with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase. The product of this reaction is a 2,4,6-trihydroxybenzophenone.

Oxidative Cyclization to the Xanthone Core

The 2,4,6-trihydroxybenzophenone intermediate undergoes further hydroxylation to form a 2,3',4,6-tetrahydroxybenzophenone. This crucial hydroxylation is catalyzed by a cytochrome P450 monooxygenase , specifically a benzophenone 3'-hydroxylase (B3'H).

The resulting tetrahydroxybenzophenone is the direct precursor to the xanthone core. The formation of the tricyclic xanthone ring system is achieved through a regioselective intramolecular oxidative C-O phenol coupling reaction. This critical cyclization is catalyzed by specific cytochrome P450 enzymes belonging to the CYP81AA subfamily . The regioselectivity of these enzymes determines the hydroxylation pattern of the resulting xanthone core. For instance:

-

CYP81AA1 catalyzes the formation of 1,3,7-trihydroxyxanthone .

-

CYP81AA2 leads to the formation of 1,3,5-trihydroxyxanthone .

These two core structures then serve as the scaffolds for a vast array of downstream modifications.

Downstream Modifications

The core xanthone structures undergo a variety of enzymatic modifications, leading to the extensive diversity of naturally occurring xanthones. These modifications include:

-

Hydroxylation: Additional hydroxyl groups can be introduced by other cytochrome P450 monooxygenases.

-

O-Methylation: The hydroxyl groups can be methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .

-

Prenylation: The addition of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), is catalyzed by prenyltransferases (PTs) . This is a common modification in xanthones from the Clusiaceae family, including many found in Garcinia species.

-

Glycosylation: The attachment of sugar moieties to the xanthone scaffold is carried out by glycosyltransferases (GTs) , which typically use UDP-sugars as donors.

Quantitative Data on Xanthone Biosynthesis

The following table summarizes some of the available quantitative data related to xanthone biosynthesis in different plant systems. This data is essential for understanding the efficiency of the pathway and for metabolic engineering efforts.

| Plant Species/System | Compound(s) | Concentration / Yield | Reference |

| Garcinia mangostana peel | α-Mangostin | 51,062.21 µg/g | [3] |

| γ-Mangostin | 11,100.72 µg/g | [3] | |

| Gartanin | 2,398.96 µg/g | [3] | |

| β-Mangostin | 1,508.01 µg/g | [3] | |

| 8-Desoxygartanin | 1,490.61 µg/g | [3] | |

| Garcinone C | 513.06 µg/g | [3] | |

| Garcinone D | 469.82 µg/g | [3] | |

| Hypericum perforatum cell cultures | Total Xanthones | 12-fold increase upon elicitation | |

| Gentiana dinarica hairy root cultures | Norswertianin | Up to ~1.5 mg/g DW | |

| Gentisin | Up to ~0.5 mg/g DW |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of xanthone biosynthesis.

Protocol 1: Heterologous Expression and Purification of Benzophenone Synthase (BPS)

This protocol describes the expression of a plant BPS in E. coli and its subsequent purification, a necessary step for in vitro characterization.

1. Cloning of the BPS cDNA:

- Isolate total RNA from the plant tissue of interest (e.g., young leaves or roots).

- Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.

- Amplify the full-length BPS coding sequence using gene-specific primers designed based on known BPS sequences. Incorporate restriction sites for cloning into an expression vector (e.g., NdeI and BamHI).

- Ligate the PCR product into a suitable E. coli expression vector, such as pET-15b, which adds an N-terminal His-tag for purification.

- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and sequencing.

2. Heterologous Expression in E. coli:

- Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

- Inoculate a starter culture of 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) with a single colony and grow overnight at 37°C with shaking.

- Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Continue to grow the culture for 16-20 hours at a lower temperature (e.g., 18-20°C) to improve protein solubility.

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Purification of His-tagged BPS:

- Resuspend the cell pellet in 20 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and 1 mg/mL lysozyme).

- Incubate on ice for 30 minutes.

- Sonicate the cell suspension on ice to lyse the cells completely.

- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

- Elute the His-tagged BPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Collect fractions and analyze by SDS-PAGE to assess purity.

- Pool the fractions containing pure BPS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

- Determine the protein concentration using a Bradford assay. Store the purified enzyme at -80°C.

Protocol 2: Benzophenone Synthase (BPS) Activity Assay

This assay measures the activity of purified BPS by quantifying the formation of the benzophenone product.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.0)

- 1 mM DTT

- 50 µM Benzoyl-CoA (or other starter CoA-ester)

- 150 µM Malonyl-CoA

- Purified BPS enzyme (1-5 µg)

- The total reaction volume is typically 100 µL.

2. Incubation:

- Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

- Incubate at 30°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding 10 µL of 20% HCl.

- Extract the benzophenone product by adding 200 µL of ethyl acetate and vortexing vigorously.

- Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

- Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis by HPLC:

- Resuspend the dried product in a suitable solvent (e.g., 50 µL of methanol).

- Analyze the sample by reverse-phase HPLC.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.

- Flow Rate: 1 mL/min.

- Detection: UV detector at a wavelength where the benzophenone product has maximum absorbance (e.g., 280-320 nm).

- Quantify the product by comparing the peak area to a standard curve of the authentic benzophenone compound.

Protocol 3: In Vitro Cytochrome P450 (CYP81AA) Activity Assay

This protocol is for assaying the activity of xanthone-forming cytochrome P450s using microsomes prepared from heterologous expression systems (e.g., yeast or insect cells).

1. Preparation of Microsomes:

- Express the CYP81AA enzyme in a suitable host system (e.g., Saccharomyces cerevisiae or insect cells). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

- Harvest the cells and resuspend them in an extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 20% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

- Lyse the cells (e.g., using glass beads for yeast or sonication for insect cells).

- Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.

- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Reaction Mixture:

- Prepare a reaction mixture in a total volume of 100 µL containing:

- 50 mM potassium phosphate buffer (pH 7.5)

- 50-100 µg of microsomal protein

- 100 µM 2,3',4,6-tetrahydroxybenzophenone (substrate)

- 1 mM NADPH (cofactor)

3. Incubation:

- Pre-incubate the microsomes and substrate at the reaction temperature (e.g., 30°C) for 5 minutes.

- Initiate the reaction by adding NADPH.

- Incubate for 30-60 minutes with gentle shaking.

4. Product Extraction and Analysis:

- Terminate the reaction and extract the xanthone products as described for the BPS assay (Protocol 2, step 3).

- Analyze the products by HPLC or LC-MS as described in Protocol 2, step 4. The separation method may need to be optimized for the specific xanthone products. Mass spectrometry is often used for unambiguous product identification.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core xanthone biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Caption: Generalized biosynthesis pathway of xanthones in plants.

References

Montixanthone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Natural Xanthone

Introduction

Montixanthone, a naturally occurring xanthone, has garnered interest within the scientific community for its potential therapeutic applications. Found in plant species such as Cudrania fruticosa and Garcinia mangostana, this polyphenol belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential modulation of key signaling pathways relevant to drug discovery and development.

Physical and Chemical Properties

This compound is a yellow powder at room temperature.[5][6] While a definitive melting point has not been reported in the available literature, its molecular formula and weight have been established. The compound is soluble in a range of organic solvents, indicating its potential for formulation in various delivery systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3,7-Trihydroxy-2-methoxyxanthone | N/A |

| CAS Number | 876305-36-1 | [7] |

| Molecular Formula | C₁₄H₁₀O₆ | [7] |

| Molecular Weight | 274.23 g/mol | [7] |

| Physical Description | Powder | [5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |

| Melting Point | Not reported in available literature | N/A |

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of natural products. While complete spectral data for this compound is not fully available in the public domain, the following provides an overview of expected and reported spectral characteristics for xanthones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The ¹³C NMR spectrum is instrumental in defining the carbon skeleton of a molecule. A reported ¹³C NMR spectrum for 1,3,7-trihydroxy-2-methoxyxanthone provides key chemical shift values.

Table 2: ¹³C NMR Spectral Data of this compound (as 1,3,7-Trihydroxy-2-methoxyxanthone)

| Position | Chemical Shift (δ) in ppm |

| 1 | 161.8 |

| 2 | 108.7 |

| 3 | 165.2 |

| 4 | 93.6 |

| 4a | 156.8 |

| 5 | 115.5 |

| 6 | 121.0 |

| 7 | 145.4 |

| 8 | 108.1 |

| 8a | 145.4 |

| 9 (C=O) | 181.7 |

| 9a | 102.7 |

| 10a | 156.8 |

| OCH₃ | 60.5 |

Solvent: C₅D₅N. Data from Pinheiro et al., Phytochemistry, 1998.

¹H NMR Spectrum: A proton NMR spectrum would provide detailed information about the hydrogen atoms in the this compound structure, including their chemical environment and coupling interactions. While specific experimental data for this compound is not available, a typical ¹H NMR spectrum of a xanthone derivative would show signals in the aromatic region (δ 6.0-8.5 ppm) and for the methoxy group (around δ 3.9 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include broad O-H stretching vibrations for the hydroxyl groups (around 3200-3600 cm⁻¹), C=O stretching for the ketone group (around 1650 cm⁻¹), and C-O stretching for the ether and methoxy groups (in the 1000-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 275.0504. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound, adapted from standard laboratory procedures for natural products.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound powder sample is completely dry.

-

Place a small amount of the powder on a clean, dry watch glass.

-

Gently press the open end of a capillary tube into the powder until a small amount (2-3 mm in height) enters the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the powder at the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough measurement may be necessary if the melting point is unknown).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first signs of melting are observed (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of the chosen deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

-

Adjust the final volume to approximately 0.6 mL with the deuterated solvent.

-

Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument for optimal resolution.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

KBr pellet press

-

KBr powder (spectroscopic grade)

Procedure (KBr Pellet Method):

-

Thoroughly dry the this compound powder and spectroscopic grade KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of KBr. The mixture should be ground to a very fine, homogenous powder.

-

Place the powder mixture into the die of a KBr pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., LC-MS with ESI or APCI source)

-

Liquid chromatograph (if using LC-MS)

-

Syringe pump (for direct infusion)

-

Appropriate solvents (e.g., methanol, acetonitrile, water)

Procedure (LC-MS with ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water).

-

Set up the liquid chromatograph with an appropriate column (e.g., C18) and a mobile phase gradient suitable for separating xanthones.

-

Configure the mass spectrometer with the electrospray ionization (ESI) source in either positive or negative ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) for maximum signal intensity of the analyte.

-

Inject the sample solution into the LC-MS system.

-

Acquire the mass spectral data over the desired mass range. The data will provide the mass-to-charge ratio of the parent ion and any fragment ions.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the known biological activities of related xanthones from Garcinia mangostana and Cudrania fruticosa suggest potential involvement in several key cellular signaling cascades. Xanthones are recognized for their antioxidant and anti-inflammatory effects, which are often mediated through the Nrf2/ARE and NF-κB pathways.[2][3][4][8]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Many natural polyphenols, including xanthones, are known activators of this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory properties of many xanthones are attributed to their ability to inhibit this pathway.

Conclusion

This compound presents a compelling profile as a bioactive natural product for further investigation. This guide has summarized the currently available physicochemical data and provided a framework for its experimental characterization. The likely involvement of this compound in critical cellular signaling pathways, such as Nrf2/ARE and NF-κB, underscores its potential for development as a therapeutic agent for diseases with an underlying oxidative stress or inflammatory component. Further research is warranted to fully elucidate its spectral properties, confirm its biological activities, and definitively map its interactions with cellular signaling networks. Such studies will be crucial in unlocking the full therapeutic potential of this promising xanthone.

References

- 1. Natural Xanthone α-Mangostin Inhibits LPS-Induced Microglial Inflammatory Responses and Memory Impairment by Blocking the TAK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 4. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 876305-36-1 | ScreenLib [screenlib.com]

- 6. This compound | CAS:876305-36-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Montixanthone: A Technical Overview of an Uncharted Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montixanthone, a naturally occurring xanthone, has been identified as a constituent of Cudrania fruticosa, a plant belonging to the Moraceae family.[1][2][3][4] First reported in 2007, this compound is part of a larger class of oxygenated heterocyclic compounds known for their diverse and promising biological activities.[2][5] This technical guide aims to provide a comprehensive overview of the discovery and history of this compound. However, it is important to note that detailed experimental data and in-depth biological studies on this specific compound are exceptionally limited in the public domain. The foundational publication by Liang B, et al. in the Journal of Asian Natural Products Research, which is believed to contain the primary data on its isolation and characterization, is not widely accessible. Consequently, this document will synthesize the available information and provide a broader context based on the known properties of related xanthones.

Discovery and Origin

This compound was first isolated from the roots of Cudrania fruticosa Wight.[1][2][3][6] The initial discovery was documented in a 2007 publication, which stands as the primary reference for this compound.[1][2][3][6] Xanthones, in general, are secondary metabolites found in a variety of higher plants, fungi, and lichens, with the Moraceae and Gentianaceae families being particularly rich sources.[2]

Table 1: General Information on this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1][3][4] |

| CAS Number | 876305-36-1 | [1][3][4] |

| Natural Source | Cudrania fruticosa | [1][2][3][4] |

| Year of First Report | 2007 | [2] |

| Primary Reference | Liang B, et al. J Asian Nat Prod Res. 2007;9(3-5):393-7 | [1][2][3][4] |

Physicochemical Properties

Detailed, experimentally verified physicochemical data for this compound are not available in the reviewed literature. For a comprehensive analysis, the original isolation paper would be required. However, based on its classification as a xanthone, it is expected to be a polycyclic aromatic compound with a dibenzo-γ-pyrone scaffold.

Experimental Protocols

A significant challenge in providing a technical guide for this compound is the absence of detailed experimental protocols in the accessible literature. The following sections outline the general methodologies typically employed for the isolation and characterization of xanthones from plant sources, which are likely similar to the methods used for this compound.

General Isolation Procedure for Xanthones from Cudrania Species

The isolation of xanthones from plant material, such as the roots of Cudrania fruticosa, generally follows a multi-step extraction and chromatographic process.

Caption: A generalized workflow for the isolation of xanthones from plant sources.

Spectroscopic Analysis

The structural elucidation of a novel compound like this compound would have relied on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify functional groups and the chromophore system, respectively.

Without access to the primary data, specific spectroscopic values for this compound cannot be presented.

Biological Activity and Mechanism of Action

There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the broader class of xanthones isolated from Cudrania and other plants are known to exhibit a range of pharmacological effects.

Potential Biological Activities of Related Xanthones

Xanthones have been reported to possess the following activities:

-

Anti-inflammatory Properties: Many xanthones have been shown to inhibit inflammatory pathways, potentially through the modulation of signaling molecules like NF-κB and MAPK.[7][8][9][10][11]

-

Antioxidant Effects: The polyphenolic structure of many xanthones contributes to their ability to scavenge free radicals.[12][13][14]

-

Anticancer Activity: Some xanthones have demonstrated cytotoxic effects against various cancer cell lines.

Postulated Signaling Pathways

While no signaling pathways have been directly implicated for this compound, related xanthones have been shown to interact with key cellular signaling cascades.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of xanthones.

Future Directions

The study of this compound is still in its infancy. To unlock its therapeutic potential, further research is critically needed in the following areas:

-

Total Synthesis: A robust synthetic route would provide access to larger quantities of this compound for extensive biological evaluation.

-

Biological Screening: Comprehensive screening against a panel of disease targets is required to identify its primary biological activities.

-

Mechanism of Action Studies: Once a lead activity is identified, detailed studies are needed to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This compound remains an intriguing but largely uncharacterized natural product. While its discovery has been documented, the lack of accessible, detailed scientific data presents a significant barrier to a full understanding of its chemical and biological properties. This guide has provided a contextual overview based on the broader family of xanthones. It is hoped that future research will shed more light on this enigmatic molecule and its potential applications in drug discovery and development. The scientific community eagerly awaits further publications that can build upon the initial discovery and unlock the secrets held by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naturally Occurring Xanthones and Their Biological Implications [mdpi.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 11. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]

Montixanthone Derivatives: A Technical Guide to Their Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. This privileged structure is found in numerous natural products, particularly in higher plants and fungi, and has garnered significant attention in medicinal chemistry due to its wide array of biological activities. These activities are influenced by the nature and position of various substituents on the xanthone core. Montixanthone, a naturally occurring xanthone found in Cudrania fruticosa, serves as a foundational structure for the potential development of novel therapeutic agents. This technical guide provides an in-depth overview of the basic characterization of xanthone derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. While specific data on this compound derivatives is limited in publicly available literature, this guide leverages information from the broader class of xanthone derivatives to provide a comprehensive resource for researchers.

Basic Characterization of Xanthone Derivatives

The fundamental structure of a xanthone consists of a tricyclic ring system. The diverse biological activities of xanthone derivatives arise from the variety of functional groups that can be attached to this core, including hydroxyl, methoxy, prenyl, and glycosidic moieties.

Chemical Structure:

The generalized structure of a xanthone is depicted below:

This compound itself has the following chemical properties:

Derivatization of the xanthone scaffold can occur at various positions, leading to a vast library of compounds with distinct physicochemical and biological properties.

Biological Activities and Quantitative Data

Xanthone derivatives have been extensively studied for a range of pharmacological effects. The attached table summarizes some of the reported biological activities and corresponding quantitative data for various xanthone derivatives.

| Xanthone Derivative | Biological Activity | Cell Line/Target | IC₅₀/Activity | Reference |

| Diethylamine substituted benzo[b]xanthone | Anticancer | MGC-803 (human gastric carcinoma) | Micromolar range | [2] |

| Piperazinyl substituted benzo[b]xanthone | Anticancer, Topoisomerase inhibition | - | Significant | [2] |

| 8-methoxycarbonyl-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid | Cytotoxic | KB and KBv200 | 1.50 µg/mL and 2.50 µg/mL | [3] |

| Novel prenylated xanthone from Garcinia mangostana | Anticancer | CNE-1 and CNE-2 | 3.35 µM and 4.01 µM | [3] |

| Psorospermin | Antitumor | - | - | [4] |

| Mangiferin | Antioxidant, Anti-inflammatory | - | - | [5] |

| Norathyriol | Antitumor | - | - | [4] |

| α-Mangostin | Anticancer | Various | - | [6] |

| γ-Mangostin | Anticancer | Various | - | [6] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and characterization of xanthone derivatives, based on common methodologies reported in the literature.

Protocol 1: Synthesis of Hydroxyxanthone Derivatives

This protocol describes a common method for synthesizing the xanthone core via cyclodehydration.

Materials:

-

Substituted ortho-hydroxybenzoic acid

-

Substituted polyphenol (e.g., phloroglucinol)

-

Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Alkyl halide (for subsequent derivatization)

-

Ice

-

Water

Procedure:

-

A mixture of the ortho-hydroxybenzoic acid and the polyphenol in equimolar amounts is heated in the presence of Eaton's reagent.[5]

-

The reaction mixture is stirred at a specified temperature (e.g., 70°C) for a defined period (e.g., 35 minutes).[5]

-

The mixture is then cooled and poured into ice-cold water to precipitate the crude xanthone derivative.[5]

-

The precipitate is filtered, washed with water until a neutral pH is achieved, and dried.

-

For further derivatization (e.g., alkylation), the synthesized hydroxyxanthone is dissolved in acetone, and K₂CO₃ and an appropriate alkyl halide are added. The mixture is then refluxed for several hours.[5]

-

The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: Characterization of Xanthone Derivatives

This protocol outlines the standard analytical techniques used to confirm the structure and purity of synthesized xanthone derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the synthesized compounds.

-

Procedure:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.[7][8]

-

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity between protons and carbons.[8]

-

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the arrangement of atoms in the molecule.[8]

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

-

Procedure:

-

Introduce a small sample of the compound into a mass spectrometer (e.g., using ESI or EI ionization).

-

Acquire the mass spectrum.

-

-

Data Interpretation: The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.

3. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Procedure:

-

Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum.

-

-

Data Interpretation: The presence of characteristic absorption bands (e.g., C=O stretch for the carbonyl group, O-H stretch for hydroxyl groups) confirms the presence of specific functional groups.

Signaling Pathways and Mechanisms of Action

A significant body of research points to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway as a key mechanism for the antioxidant and anti-inflammatory effects of many xanthone derivatives.[9][10][11]

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and detoxification enzymes. Many xanthone derivatives are believed to act as Nrf2 activators, thereby enhancing the cellular antioxidant defense system.

Caption: Nrf2 signaling pathway activation by xanthone derivatives.

Experimental Workflow for Assessing Nrf2 Activation

Caption: Experimental workflow for evaluating Nrf2 activation.

Conclusion

While research directly focused on the derivatives of this compound is still emerging, the broader class of xanthones represents a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, are often linked to their ability to modulate key cellular signaling pathways such as the Nrf2 pathway. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for the exploration and development of novel xanthone derivatives. Further investigation into the specific derivatization of this compound could unlock new therapeutic avenues, and the protocols and conceptual frameworks presented herein offer a valuable starting point for such endeavors.

References

- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigarra.up.pt [sigarra.up.pt]

- 3. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xanthene and Xanthone Derivatives as G-Quadruplex Stabilizing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS [repository.najah.edu]

- 9. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Early Biological Activities of Xanthones from Cudrania fruticosa, the Source of Montixanthone: A Technical Overview

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Montixanthone is a xanthone that has been isolated from the roots of Cudrania fruticosa.[3][4] While specific bioactivity data for this compound remains limited, studies on other xanthones from Cudrania fruticosa have revealed significant cytotoxic and antifungal properties. This guide provides a detailed overview of these early findings, including quantitative data and experimental methodologies.

Quantitative Data Summary

The biological activities of several isoprenylated xanthones isolated from Cudrania fruticosa have been quantitatively assessed. The following tables summarize the cytotoxic and antifungal activities of these compounds.

Table 1: Cytotoxicity of Isoprenylated Xanthones from Cudrania fruticosa against Human Cancer Cell Lines

| Compound | HCT-116 (Colon) IC₅₀ (µg/mL) | SMMC-7721 (Hepatoma) IC₅₀ (µg/mL) | SGC-7901 (Gastric) IC₅₀ (µg/mL) | BGC-823 (Gastric) IC₅₀ (µg/mL) |

| Isoprenylated Xanthones (General) | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 |

Source: Data compiled from studies on xanthones isolated from Cudrania fruticosa.[5][6]

Table 2: Antifungal Activity of Xanthones from Cudrania fruticosa

| Compound | Organism | MIC (µg/mL) |

| Toxyloxanthone C | Candida albicans | 25 |

| Wighteone | Candida albicans | 12.5 |

Source: Data from studies on xanthones isolated from Cudrania fruticosa.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of xanthones from Cudrania fruticosa.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated xanthones was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Human cancer cell lines (HCT-116, SMMC-7721, SGC-7901, and BGC-823) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test xanthones and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the xanthones against Candida albicans was determined using the broth microdilution method.[7][8]

Procedure:

-

Inoculum Preparation: A standardized inoculum of Candida albicans is prepared to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualized Signaling Pathways

While the precise mechanisms of action for this compound are yet to be elucidated, xanthones, in general, are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams illustrate these generalized pathways.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdilution in vitro Antifungal Susceptibility Patterns of Candida Species, From Mild Cutaneous to Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Montixanthone Targets: A Technical Guide

Affiliation: Google Research

Abstract

Montixanthone, a natural xanthone isolated from Cudrania fruticosa, represents a class of heterocyclic compounds with broad therapeutic potential.[1][2] Like many natural products, its precise molecular targets remain largely uncharacterized, hindering its development as a therapeutic agent. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. We detail a robust computational workflow, from ligand preparation to sophisticated target prediction methodologies such as reverse docking and pharmacophore modeling. Furthermore, this guide outlines detailed protocols for essential experimental validation assays and visualizes key signaling pathways potentially modulated by xanthones, offering a roadmap for researchers in natural product drug discovery.

Introduction to this compound and In Silico Target Prediction

This compound is a xanthone compound identified in Cudrania fruticosa.[1][2] The xanthone scaffold is a recurring motif in a variety of natural products known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4] Prominent examples like α-mangostin have demonstrated effects on critical cellular processes such as apoptosis, proliferation, and inflammation by modulating key signaling pathways.[5][6]

The initial step in elucidating the mechanism of action for a novel compound like this compound is the identification of its direct molecular targets. Traditional methods for target identification can be resource-intensive and time-consuming. In silico target prediction, a cornerstone of computer-aided drug design (CADD), offers a rapid and cost-effective alternative to generate testable hypotheses.[7] These computational techniques leverage the compound's structure to predict its interactions with a vast array of known protein targets, thereby narrowing the field for experimental validation.[7][8][9][10][11]

This guide will delineate a structured in silico workflow to predict potential targets for this compound, supported by illustrative data from structurally related xanthones and detailed protocols for experimental validation.

A Hypothetical In Silico Workflow for this compound Target Prediction

The prediction of molecular targets for a novel compound is a multi-step process that integrates various computational tools and databases. The following workflow represents a robust strategy for identifying high-probability targets for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. scienceopen.com [scienceopen.com]

- 4. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Montixanthone from Cudrania

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Montixanthone, a promising xanthone compound, from the plant genus Cudrania. The protocols are designed to be adaptable for various laboratory settings, from initial screening to larger-scale extraction for drug development purposes.

Introduction

This compound is a xanthone that has been isolated from plants of the Cudrania genus, which belongs to the Moraceae family. Species such as Cudrania fruticosa and Cudrania tricuspidata are known sources of this compound. Xanthones, as a class of phytochemicals, have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. The effective extraction of this compound is a critical first step in harnessing its therapeutic potential.

This document outlines a standard protocol for solvent extraction and provides details on alternative and advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Data Presentation

While specific yield data for this compound is not extensively available in the public domain, the following table summarizes representative extraction yields for total xanthones and other relevant compounds from Cudrania and similar xanthone-rich plants to provide a comparative reference.

| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |

| Garcinia mangostana (Mangosteen) Pericarp | Ultrasound-Assisted | 80% Ethanol | 33 | 0.5 h | 0.176 mg/g dried pericarp (total xanthones) | [1] |

| Garcinia mangostana (Mangosteen) Pericarp | Soxhlet | 95% Ethanol | Boiling point | 2 h | 0.1221 mg/g dried pericarp (total xanthones) | [1] |

| Garcinia mangostana (Mangosteen) Pericarp | Maceration | 95% Ethanol | Room Temperature | 2 h | 0.0565 mg/g dried pericarp (total xanthones) | [1] |

| Cudrania tricuspidata Leaves | Maceration | 80% Ethanol | Not Specified | Not Specified | Highest phenolic content and antioxidant activity | [2][3] |

| Cudrania tricuspidata Leaves | Maceration | 100% Ethanol | Not Specified | Not Specified | Highest total flavonoid content | [2][3] |

| Garcinia mangostana Pericarp | Microwave-Assisted | 71% Ethanol | Not Specified | 2.24 min | High antioxidant-rich xanthone extract |

Experimental Protocols

Protocol 1: Standard Solvent Extraction of this compound from Cudrania Root Bark

This protocol describes a conventional method for the extraction and isolation of this compound.

1. Plant Material Preparation:

-

Obtain fresh root bark of Cudrania species (e.g., C. fruticosa or C. tricuspidata).

-

Wash the root bark thoroughly with distilled water to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, preferably in the shade, until it is brittle.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

2. Maceration:

-

Place the powdered plant material in a large glass container with a lid.

-

Add methanol to the container to fully submerge the powder. A common solvent-to-solid ratio is 10:1 (v/w).

-

Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.

3. Filtration and Concentration:

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Re-extract the residue two more times with fresh methanol to ensure maximum extraction of the compounds.

-

Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude methanol extract.

4. Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The xanthone-rich fraction is typically found in the ethyl acetate and chloroform fractions.

-

Separate the layers using a separatory funnel and collect the respective fractions.

-

Concentrate each fraction using a rotary evaporator.

5. Isolation of this compound:

-

The ethyl acetate fraction, which is expected to be rich in xanthones, can be subjected to further chromatographic techniques for the isolation of pure this compound.

-

Column chromatography using silica gel is a common first step, with a gradient elution system of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Xanthones

UAE is a more rapid and efficient alternative to conventional maceration.

1. Preparation:

-

Prepare the dried and powdered Cudrania root bark as described in Protocol 1.

2. Extraction:

-

Place a known amount of the powdered material (e.g., 10 g) in an Erlenmeyer flask.

-

Add a suitable solvent, such as 80% ethanol, at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

-

Place the flask in an ultrasonic bath.

-

Sonicate at a controlled temperature (e.g., 33°C) for a specific duration (e.g., 30 minutes).[1]

3. Processing:

-

After sonication, filter the extract and concentrate it as described in Protocol 1.

-

The subsequent partitioning and isolation steps are the same as in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) of Xanthones

MAE is another advanced technique that can significantly reduce extraction time and solvent consumption.

1. Preparation:

-

Prepare the dried and powdered Cudrania root bark as described in Protocol 1.

2. Extraction:

-

Place a known amount of the powdered material into a microwave extraction vessel.

-

Add the extraction solvent (e.g., 71% ethanol).

-

Set the microwave parameters, such as irradiation time (e.g., 2-3 minutes), power, and temperature, according to the instrument's capabilities and optimization studies.

3. Processing:

-

After extraction, allow the vessel to cool and then filter the contents.

-

Concentrate the extract and proceed with the partitioning and isolation steps as outlined in Protocol 1.

Visualizations

Caption: General workflow for the extraction and isolation of this compound.

Caption: Logical relationship of factors influencing extraction efficiency.

References

Application Notes and Protocols: A Proposed Strategy for the Total Synthesis of Montixanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Montixanthone is a naturally occurring xanthone derivative isolated from Cudrania fruticosa[1][2]. Xanthones represent an important class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, known for their wide range of biological activities[3]. While a specific, detailed total synthesis of this compound has not been extensively reported in publicly available literature, this document outlines a proposed synthetic strategy based on established methodologies for the synthesis of the xanthone core[4][5]. These protocols are intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development.

Chemical Structure and Properties of this compound

| Compound Name | This compound |

| CAS Number | 876305-36-1[1][2] |

| Molecular Formula | C₁₄H₁₀O₆[1][2] |

| Molecular Weight | 274.23 g/mol [1][2] |

| Natural Source | Roots of Cudrania fruticosa Wight[1][2] |

| Structure |  |

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound would involve the disconnection of the xanthone core. A common and effective method for constructing the xanthone scaffold is the acid-catalyzed cyclization of a 2-phenoxybenzoic acid intermediate. This intermediate can be synthesized via an Ullmann condensation between a suitably substituted phenol and a 2-halobenzoic acid derivative.

Proposed Synthetic Workflow

The following diagram outlines the proposed logical workflow for the total synthesis of this compound.

Caption: Proposed workflow for the total synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and based on general procedures for xanthone synthesis. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of the 2-Phenoxybenzoic Acid Intermediate via Ullmann Condensation

-

Objective: To couple 1,3,5-trimethoxybenzene with 2-chloro-3,5-dihydroxybenzoic acid.

-

Materials:

-

1,3,5-Trimethoxybenzene

-

2-Chloro-3,5-dihydroxybenzoic acid

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 1,3,5-trimethoxybenzene (1.0 eq), 2-chloro-3,5-dihydroxybenzoic acid (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-phenoxybenzoic acid intermediate.

-

Step 2: Cyclization to Form the Xanthone Core

-

Objective: To cyclize the 2-phenoxybenzoic acid intermediate to form the trimethoxyxanthone derivative.

-

Materials:

-

2-Phenoxybenzoic acid intermediate from Step 1

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

-

Procedure:

-

Place the 2-phenoxybenzoic acid intermediate (1.0 eq) in a round-bottom flask.

-

Add an excess of PPA or Eaton's reagent.

-

Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is the xanthone product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

-

Step 3: Demethylation to Yield this compound

-

Objective: To selectively demethylate the methoxy groups to yield the final product, this compound.

-

Materials:

-

Trimethoxyxanthone derivative from Step 2

-

Boron tribromide (BBr₃) or other demethylating agents

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the trimethoxyxanthone derivative (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ (3-4 eq) in DCM dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to obtain pure this compound.

-

Data Presentation (Hypothetical)

The following table presents hypothetical quantitative data for the proposed synthesis. Actual results may vary.

| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) | Analytical Data (Expected) |

| 1 | Ullmann Condensation | 1,3,5-Trimethoxybenzene & 2-Chloro-3,5-dihydroxybenzoic acid | 2-(3,5-Dimethoxyphenoxy)-3,5-dihydroxybenzoic acid | 60-70 | ¹H NMR, ¹³C NMR, HRMS |

| 2 | Cyclization | 2-(3,5-Dimethoxyphenoxy)-3,5-dihydroxybenzoic acid | 1,3,6-Trihydroxy-7-methoxy-9H-xanthen-9-one | 75-85 | ¹H NMR, ¹³C NMR, HRMS, IR |